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Compound of Interest

Compound Name: N-Boc-N-methyl-D-Valaldehyde

Cat. No.: B3116434 Get Quote

Introduction

In the landscape of modern therapeutics, targeted drug delivery systems, particularly Antibody-

Drug Conjugates (ADCs), represent a paradigm of precision medicine. The efficacy and safety

of these complex biomolecules are critically dependent on the linker that connects the targeting

antibody to the cytotoxic payload. N-Boc-N-methyl-D-Valaldehyde is a specialized synthetic

building block designed for the construction of advanced linkers. The incorporation of an N-

methylated D-amino acid offers significant advantages, including enhanced resistance to

enzymatic degradation, which improves the linker's stability in systemic circulation. The

terminal aldehyde group provides a chemoselective handle for covalent conjugation to drug

payloads, enabling the creation of well-defined and stable ADCs.

Physicochemical Properties

N-Boc-N-methyl-D-Valaldehyde is a chiral molecule typically synthesized from its

corresponding carboxylic acid precursor, N-Boc-N-methyl-D-valine. Its key properties are

summarized below.
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Property Value Source/Note

Chemical Name

tert-butyl (R)-1-((R)-1-formyl-2-

methylpropyl)

(methyl)carbamate

IUPAC

Molecular Formula C12H23NO3 Calculated

Molecular Weight 229.32 g/mol Calculated

Appearance Expected to be a solid or oil Inferred

Solubility
Soluble in common organic

solvents (DCM, THF, DMF)
Inferred

Precursor CAS 45170-31-8 (for L-form acid)

Precursor MW 231.29 g/mol (for acid)

Core Applications in Targeted Drug Delivery

The primary application of N-Boc-N-methyl-D-Valaldehyde is as a versatile intermediate in the

synthesis of sophisticated linkers for ADCs. Its unique structural features serve distinct

purposes:

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine,

allowing for selective reactions at the C-terminal aldehyde.[1] It is readily removed under

acidic conditions (e.g., with trifluoroacetic acid, TFA), enabling further elongation of the

peptide chain from the N-terminus.[2][3]

N-Methyl Group: N-methylation of the peptide backbone is a key strategy to enhance the

pharmacokinetic properties of peptides. It provides steric hindrance that significantly

increases resistance to degradation by proteases, thereby improving the in-vivo stability and

half-life of the ADC linker.

D-Valine Residue: The D-configuration of the amino acid further contributes to proteolytic

stability. When incorporated into a larger peptide linker, such as the commonly used Val-Cit

(valine-citrulline) sequence, it can serve as a recognition site for specific lysosomal
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proteases like Cathepsin B, which are often overexpressed in tumor cells.[4][5] This allows

for selective cleavage of the linker and release of the payload within the target cancer cell.

Aldehyde Functionality: The aldehyde group is a powerful tool for bioconjugation. It is not

naturally present in proteins, which allows for highly specific (chemoselective) ligation

reactions with payloads functionalized with compatible groups, such as hydrazides or

aminooxy moieties, to form stable hydrazone or oxime bonds, respectively.[6][7][8]

Experimental Protocols
The following protocols provide a representative methodology for the synthesis and application

of N-Boc-N-methyl-D-Valaldehyde in the construction of a linker-payload conjugate for

targeted drug delivery.

Protocol 1: Synthesis of N-Boc-N-methyl-D-Valaldehyde from N-Boc-N-methyl-D-Valine

This two-step protocol is based on the well-established Weinreb amide chemistry, which allows

for the controlled synthesis of aldehydes from carboxylic acids without over-reduction to the

corresponding alcohol.[9][10]

Step 1A: Formation of the N-Boc-N-methyl-D-Valine Weinreb Amide

Objective: To convert the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide),

which is an ideal precursor for aldehyde synthesis.[11]

Reagent/Material Amount (for 10 mmol scale)

N-Boc-N-methyl-D-Valine 2.31 g (10 mmol)

N,O-Dimethylhydroxylamine HCl 1.07 g (11 mmol)

HBTU (Coupling Reagent) 4.17 g (11 mmol)

Diisopropylethylamine (DIPEA) 5.2 mL (30 mmol)

Anhydrous Dichloromethane (DCM) 100 mL

Procedure:
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Dissolve N-Boc-N-methyl-D-Valine (10 mmol) in anhydrous DCM (100 mL) in a round-bottom

flask under an inert atmosphere (N2 or Argon).

Add N,O-Dimethylhydroxylamine hydrochloride (11 mmol) and HBTU (11 mmol) to the

solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add DIPEA (30 mmol) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated

NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the crude Weinreb amide.

Purify the product by flash column chromatography (Silica gel, EtOAc/Hexane gradient) to

obtain the pure N-Boc-N-methyl-D-Valine Weinreb amide.

Step 1B: Reduction of the Weinreb Amide to N-Boc-N-methyl-D-Valaldehyde

Objective: To selectively reduce the Weinreb amide to the corresponding aldehyde using a

mild hydride source.[10][12]

Reagent/Material Amount (for 8 mmol scale)

Weinreb Amide from Step 1A ~2.19 g (8 mmol)

Lithium Aluminum Hydride (LiAlH4) 0.33 g (8.8 mmol)

Anhydrous Tetrahydrofuran (THF) 80 mL

1M Potassium Hydrogen Sulfate (KHSO4) For quenching

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3116434?utm_src=pdf-body
http://www.orientjchem.org/vol36no2/synthesis-of-weinreb-and-their-derivativesa-review/
https://dacemirror.sci-hub.st/journal-article/db5e3adac8676a2f3c99cd5f1ab8cabc/douat2000.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve the purified Weinreb amide (8 mmol) in anhydrous THF (80 mL) under an inert

atmosphere and cool to 0 °C.

Carefully add LiAlH4 (8.8 mmol) portion-wise to the stirred solution, maintaining the

temperature at 0 °C.

Stir the reaction at 0 °C for 30-60 minutes.

Monitor the reaction by TLC. The reaction is typically rapid.

Once the starting material is consumed, cautiously quench the reaction by the slow,

dropwise addition of 1M KHSO4 solution until gas evolution ceases.

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate

under reduced pressure.

The resulting N-Boc-N-methyl-D-Valaldehyde is often used in the next step without further

purification.

Protocol 2: Conjugation to a Payload via Oxime Ligation

This protocol describes the conjugation of the synthesized aldehyde to a payload that has been

pre-functionalized with an aminooxy group. Oxime bonds are known for their high stability,

making them suitable for ADC applications.[8]

Reagent/Material Amount (for 1 mmol scale)

N-Boc-N-methyl-D-Valaldehyde 229 mg (1 mmol)

Aminooxy-functionalized Payload 1.1 mmol

Anhydrous Pyridine 0.1 mL

Anhydrous Methanol or Ethanol 10 mL

Procedure:
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Dissolve N-Boc-N-methyl-D-Valaldehyde (1 mmol) in anhydrous methanol (10 mL).

Add the aminooxy-functionalized payload (1.1 mmol) to the solution.

Add a catalytic amount of anhydrous pyridine or aniline to accelerate the reaction.

Stir the mixture at room temperature for 12-24 hours.

Monitor the formation of the oxime conjugate by HPLC-MS.

Upon completion, remove the solvent under reduced pressure.

Purify the resulting N-Boc-N-methyl-D-Val-Oxime-Payload conjugate by preparative HPLC to

obtain the final product.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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